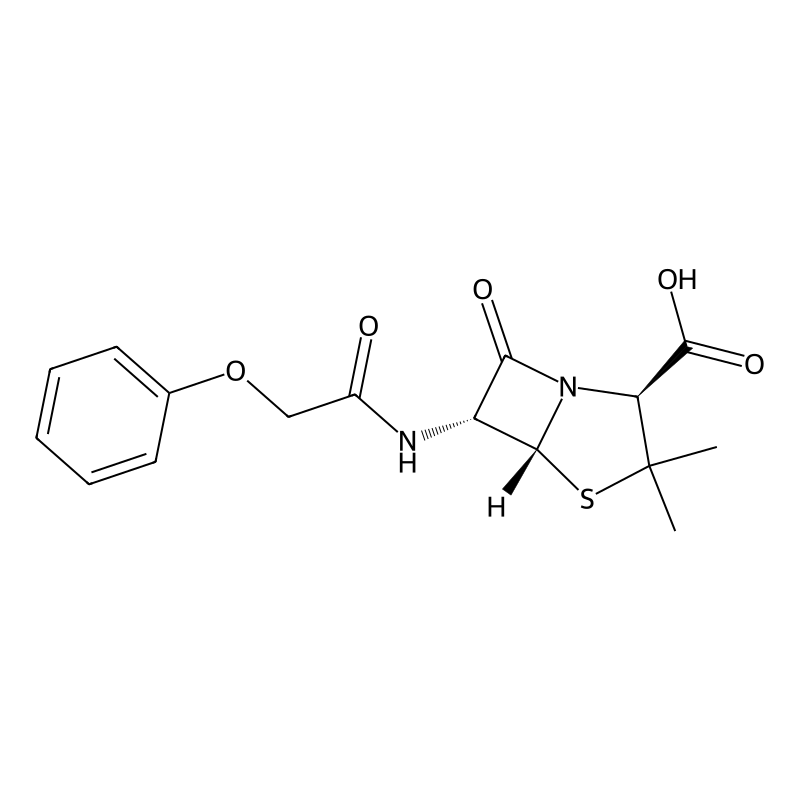

Penicillin V

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

<0.1 g/100mL

In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum.

Sol in alcohol and acetone; insoluble in fixed oils

4.54e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Penicillin V mechanism of action cell wall synthesis

Molecular Mechanism of Action

The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cellular integrity against osmotic pressure. Penicillin V, a beta-lactam antibiotic, disrupts the synthesis of this critical structure [1] [2] [3].

- Primary Molecular Target: The drug specifically and irreversibly binds to Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner bacterial membrane [1] [2]. These proteins, particularly the transpeptidase DD-transpeptidase, catalyze the cross-linking of peptidoglycan chains, which gives the cell wall its strength and rigidity [1] [3] [4].

- Mechanism of Inhibition: Structurally, this compound mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor peptide chain [4]. Its beta-lactam ring binds covalently to the active site of the PBP, permanently inactivating the enzyme [1] [3]. This prevents the formation of the critical cross-links in the peptidoglycan meshwork.

- Cellular Consequence: With the cell wall synthesis halted and the existing wall being continuously remodeled and weakened, the bacterial cell can no longer withstand its internal osmotic pressure. This leads to osmotic lysis and cell death [2] [3]. This compound is particularly effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer, which is more accessible than the protected layer in Gram-negative bacteria [2] [3].

The following diagram illustrates this mechanism and the consequence of PBP inhibition:

Diagram of this compound's inhibition of PBP and resulting cell lysis.

Mechanisms of Resistance

Bacterial resistance to this compound primarily occurs through three mechanisms, detailed in the table below [1] [5] [6].

| Mechanism | Description | Clinical/Research Relevance |

|---|---|---|

| β-Lactamase (Penicillinase) Production | Bacterial enzymes (e.g., in S. aureus) hydrolyze the β-lactam ring, inactivating the antibiotic [5] [3] [4]. | Addressed with β-lactamase inhibitors (e.g., clavulanic acid) in combination therapies [1] [5]. |

| Altered Penicillin-Binding Proteins (PBPs) | Mutations or acquisition of mosaic pbp genes (e.g., in pneumococci) reduce PBP's affinity for penicillin, allowing cross-linking to continue [6] [3]. | Primary mechanism in penicillin-resistant S. pneumoniae and MRSA; not overcome by β-lactamase inhibitors [6] [3]. |

| Impermeability of Cell Envelope | The outer membrane of Gram-negative bacteria acts as a physical barrier, limiting penicillin access to PBPs [1] [4]. | Intrinsic resistance in many Gram-negative species; addressed by developing extended-spectrum penicillins [1] [5]. |

Experimental Analysis & Protocols

Research on this compound's mechanism and resistance often involves enzymatic and microbiological assays.

PVA Enzyme Activity Assay

This assay measures the activity of this compound Acylase (PVA), an enzyme with industrial and potential pathological significance [7].

- Objective: To determine the kinetic parameters of PVA by quantifying its hydrolysis of the this compound phenoxy side chain from the β-lactam nucleus [7].

- Key Reagents: Purified PVA enzyme, this compound potassium salt, 0.1M Potassium Phosphate Buffer (pH 7.5) [7].

- Methodology:

- Reaction Setup: Incubate the purified PVA enzyme with its substrate, this compound, in potassium phosphate buffer at 37°C [7].

- Termination & Detection: Stop the reaction at specific time intervals by adding a color-developing agent. The hydrolysis product, 6-aminopenicillanic acid (6-APA), is detected by reacting with p-dimethylaminobenzaldehyde (DMAB), which produces a colored complex [7].

- Quantification: Measure the absorbance of the yellow complex at 415 nm using a spectrophotometer. The rate of 6-APA production is directly proportional to PVA enzyme activity [7].

The experimental workflow for this assay can be visualized as follows:

Workflow for PVA enzyme activity assay.

Microbroth Dilution for MIC Testing

This standard protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is critical for defining resistance levels [6].

- Objective: To determine the lowest concentration of this compound that prevents visible growth of a bacterial isolate [6].

- Key Reagents: Cation-adjusted Mueller-Hinton broth, standardized bacterial inoculum (e.g., 0.5 McFarland), serial dilutions of this compound [6].

- Methodology:

- Dilution Preparation: Create a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate [6].

- Inoculation: Inoculate each well with a standardized suspension of the test bacterium [6].

- Incubation & Reading: Incubate the plate at 35°C for 16-20 hours. The MIC is identified as the lowest well with no visible turbidity, indicating complete inhibition of growth [6].

Pharmacokinetic and Technical Data

The following table summarizes key quantitative data relevant to the pharmacology and chemistry of this compound [1] [8] [9].

| Parameter | Value / Specification | Context / Note |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₅S | Phenoxymethylpenicillin [8] |

| Bioavailability | ~60% (oral) | Higher and more reliable than acid-labile Penicillin G [8] |

| Protein Binding | 75-80% | Primarily to serum albumin [1] [8] [9] |

| Elimination Half-Life | ~30-60 minutes | Requires multiple daily doses [8] [9] |

| Metabolism | Hepatic (minimal) | ~35-70% metabolized to inactive penicilloic acid [9] |

| Renal Excretion | ~25% of dose | Primary route of elimination for unchanged drug [9] |

References

- 1. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Penicillin Mechanism [news-medical.net]

- 4. Penicillin's Discovery and Antibiotic Resistance: Lessons ... [pmc.ncbi.nlm.nih.gov]

- 5. Phenoxymethylpenicillin - an overview [sciencedirect.com]

- 6. Penicillin Resistance - an overview [sciencedirect.com]

- 7. Structural modelling of substrate binding and inhibition in ... [sciencedirect.com]

- 8. Phenoxymethylpenicillin [en.wikipedia.org]

- 9. Phenoxymethylpenicillin: Uses, Interactions, Mechanism of ... [go.drugbank.com]

Penicillin V spectrum of activity Streptococcus species

Antimicrobial Spectrum Against Streptococcus

Penicillin V is a bactericidal antibiotic that inhibits the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis [1] [2]. Its activity against various streptococci is summarized in the table below.

| Streptococcus Species / Group | Typical this compound Susceptibility | Key Clinical Context & Notes |

|---|---|---|

| Group A (S. pyogenes) | Susceptible [1] [3] [4] | Drug of choice for streptococcal pharyngitis and scarlet fever [1] [3]. |

| Group B, C, G, H, L, M | Susceptible [5] | Cited as sensitive to this compound in vitro [5]. |

| S. pneumoniae (Pneumococcus) | Susceptible to Intermediate [1] [5] [6] | Noted for increasing tolerance and resistance [7]. Susceptibility testing is essential. |

| Viridans Group Streptococci | Susceptible to Highly Resistant [6] [4] | Decreased susceptibility is a significant concern, particularly in neutropenic patients [6]. |

| *Enterococcus* spp. | Resistant [1] [4] | Inherently resistant to this compound; requires alternative therapies [1]. |

Quantitative Susceptibility Data

For research and clinical purposes, susceptibility is quantitatively defined by Minimum Inhibitory Concentration (MIC) breakpoints.

Table 1: Standard Susceptibility Interpretive Criteria for Penicillin [5]

| Pathogen | Susceptible (S) MIC (μg/mL) | Intermediate (I) MIC (μg/mL) | Resistant (R) MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus spp. | ≤ 0.12 | - | ≥ 0.25 |

| Beta-hemolytic *Streptococcus* | ≤ 0.12 | - | - |

| S. pneumoniae (non-meningitis) | ≤ 0.06 | 0.12 - 1 | ≥ 2 |

Pharmacokinetics and Modern Dose Optimization

A 2024 randomized, crossover study in healthy volunteers investigated the pharmacokinetic boosting of this compound using probenecid [7] [8]. The study demonstrated that administering probenecid (500 mg) concurrently with this compound (250 mg, 500 mg, or 750 mg) significantly increased serum concentrations of the antibiotic.

Table 2: Key Pharmacokinetic Findings from Rawson et al. (2024) [7]

| Parameter | Findings with Probenecid |

|---|---|

| Serum Concentration (Total) | Significant increase at 45 min (mean difference 4.32 mg/L, p<0.001) and 180 min (2.2 mg/L, p<0.001). |

| Serum Concentration (Free) | Significant increase at 45 min (mean difference 1.15 mg/L, p<0.001) and 180 min (0.5 mg/L, p<0.001). |

| Probability of Target Attainment (PTA) | Probenecid allowed for a fourfold increase in MIC coverage against S. pneumoniae. |

| Safety | The combination was reported to be safe and well-tolerated. |

This boosting mechanism works through probenecid's competitive inhibition of organic anion transporters in the kidneys, which are responsible for the tubular excretion of penicillin [7]. This inhibition delays the clearance of this compound, resulting in higher and more sustained blood levels.

Mechanism of pharmacokinetic boosting of this compound by probenecid.

Detailed Experimental Protocol

The following methodology from the 2024 study provides a framework for investigating the pharmacokinetic impact of probenecid on this compound.

1. Study Design:

- Type: Randomized, open-label, crossover trial [7].

- Participants: 20 healthy volunteers.

- Intervention: Participants received six doses of this compound (250 mg, 500 mg, or 750 mg) four times daily, both alone and in combination with probenecid (500 mg four times daily).

- Washout: A minimum of 7 days between treatment phases [7].

2. Blood Sampling & Analysis:

- Schedule: Phlebotomy performed at 45 minutes and 180 minutes post-observed dose [7].

- Processing: Samples were clotted, spun, and serum was aliquoted and frozen at -80°C pending analysis [7].

- Assay: Total and free (unbound) drug concentrations were measured using high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) [7].

- Free Drug Separation: Free concentrations were determined using ultra-filtration devices with a 30 kDa molecular weight cut-off [7].

3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

- Modeling: A pharmacokinetic model was developed from the concentration-time data [7].

- Target Attainment: The Probability of Target Attainment (PTA) was calculated against a range of S. pneumoniae MICs to estimate the pharmacodynamic impact [7].

References

- 1. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Appropriate Prescribing of Oral Beta-Lactam Antibiotics | AAFP [aafp.org]

- 4. Variants | News-Medical Penicillin [news-medical.net]

- 5. This compound: Package Insert / Prescribing Information [drugs.com]

- 6. Detection of decreased penicillin susceptibility in viridans ... [sciencedirect.com]

- 7. Towards pharmacokinetic boosting of phenoxymethylpenicillin ... [pmc.ncbi.nlm.nih.gov]

- 8. Towards pharmacokinetic boosting of ... [pubmed.ncbi.nlm.nih.gov]

Penicillin V vs Penicillin G differences stability

Core Characteristics Comparison

The table below summarizes the fundamental differences between Penicillin G and Penicillin V.

| Feature | Penicillin G (Benzylpenicillin) | This compound (Phenoxymethylpenicillin) |

|---|---|---|

| Chemical Structure | Benzyl side chain | Phenoxymethyl side chain [1] |

| Acid Stability | Low; readily destroyed by gastric acid [2] [3] | High; more stable in acidic environments [3] [4] |

| Primary Administration Route | Intravenous (IV) or Intramuscular (IM) [5] [2] | Oral [5] [2] |

| Bioavailability | Not applicable for oral administration | Well absorbed from the gut [3] |

| Plasma Protein Binding | ~60% [5] | ~80% [5] |

| Common Clinical Uses | Severe infections: bacterial meningitis, endocarditis, neurosyphilis [5] | Mild-to-moderate infections: upper respiratory tract infections, scarlet fever [5] |

Stability and Decomposition Profile

Penicillin G's instability is a critical factor in its formulation and handling. The decomposition kinetics and structural vulnerability are summarized below.

Decomposition Kinetics of Penicillin G

Experimental studies show that the decomposition of penicillin G in aqueous solution follows first-order irreversible kinetics, with the rate highly dependent on pH and temperature [6]. Key findings include:

- pH Dependency: The degradation rate constant is lowest in the pH range of approximately 5.5 to 7.0. Decomposition accelerates significantly outside this range, especially under acidic conditions (pH < 2.5) and highly alkaline conditions (pH > 8) [6].

- Temperature Dependency: The degradation rate increases with temperature. Studies model this relationship to predict stability, confirming that penicillin G is highly unstable at higher temperatures [6].

- Primary Degradation Product: In solution, the main route of inactivation involves the opening of the β-lactam ring, leading to the formation of penillic acid [6].

Diagram: Key factors catalyzing the hydrolysis and inactivation of Penicillin G.

Structural and Electronic Basis for Stability

Computational chemistry studies provide insight into why the different side chains influence stability.

- Electronic Effects: Density Functional Theory (DFT) calculations indicate that the phenoxymethyl side chain of this compound influences the electron density and orbital interactions within the molecule. This can lead to a slightly higher occupancy of the critical N4-C7 bond in the β-lactam ring and stronger intramolecular stabilizing interactions compared to Penicillin G [4].

- Conformational Stability: Both Penicillin G and V predominantly exist in a more stable axial conformation of the thiazolidine ring. The presence of the bulky side chain in this compound contributes to this conformational stability [7] [4].

Pharmacokinetics and Metabolism

The absorption and distribution profiles of these penicillins differ due to their chemical properties.

- Absorption: this compound's acid stability allows for effective absorption in the gastrointestinal tract, reaching peak serum concentrations within 30 minutes of administration [3]. Penicillin G is ineffective orally and must be delivered parenterally [5] [2].

- Distribution & Elimination: Both drugs are widely distributed throughout the body, achieve highest concentrations in the kidneys, and are primarily eliminated unchanged via renal tubular secretion [5]. Their plasma protein binding differs, with this compound being more highly bound (80%) than Penicillin G (60%) [5].

Adverse Effects and Toxicity Profile

Penicillin G and V share a similar safety profile, with hypersensitivity reactions being the most common concern [5] [2].

- Hypersensitivity: Ranges from mild rashes to life-threatening anaphylaxis [5].

- Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common, especially with oral this compound [5].

- Other Reactions: High doses of parenteral Penicillin G can cause electrolyte imbalances and may be associated with transient, asymptomatic elevations in serum aminotransferase levels [5] [2]. Idiosyncratic liver injury is rare [2].

Experimental Protocols for Stability Assessment

For researchers aiming to replicate or extend stability studies, here are the core methodologies from the literature.

Protocol 1: Investigating Aqueous Decomposition Kinetics

This protocol is based on studies of Penicillin G degradation [6].

- Solution Preparation: Prepare penicillin G potassium salt solutions in buffers covering a pH range (e.g., 1.8 to 10.0).

- Incubation: Expose solutions to different controlled temperatures (e.g., 0°C to 52°C).

- Sampling & Analysis: Withdraw samples at predetermined time intervals.

- Quantification: Use high-performance liquid chromatography (HPLC) or a microbiological assay to determine the residual concentration of active penicillin G.

- Data Analysis: Plot the natural logarithm of concentration versus time. A linear relationship indicates first-order kinetics. The slope of the line is the degradation rate constant (k).

Protocol 2: Computational Analysis of Electronic Structure

This protocol uses Density Functional Theory (DFT) to explore stability at the molecular level [7] [4].

- Geometry Optimization: Perform a full geometry optimization of the Penicillin G and V molecules using a computational method (e.g., DFT with the B3LYP functional) and a basis set (e.g., 6-31G(d)).

- Electronic Analysis: On the optimized structures, conduct a Natural Bond Orbital (NBO) analysis.

- Key Parameters: Calculate and compare the occupancies of lone pairs on the β-lactam ring nitrogen, the stabilization energies of key orbital interactions, and the bond orders of the N4-C7 bond.

References

- 1. - Wikipedia Penicillin [en.wikipedia.org]

- 2. Penicillin G and V - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Investigation of the electronic structure and ... [link.springer.com]

- 5. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. The combined effects of pH and temperature on penicillin ... [sciencedirect.com]

- 7. The ab initio study and NBO interpretation of solvent effects ... [sciencedirect.com]

phenoxymethylpenicillin protein binding half-life elimination

Quantitative Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters of phenoxymethylpenicillin from recent studies:

| Parameter | Value | Notes / Conditions |

|---|---|---|

| Bioavailability | 60% [1] | Oral administration. |

| Protein Binding | 80% [1] [2] | Predominantly to albumin. |

| Unbound (Free) Fraction | 23% (mean) [3] | Linear association in protein binding (r²=0.89) [3]. |

| Volume of Distribution (V) | 46.39 L (mean) [3] | Population estimate from a 3-compartment model. |

| Clearance (CL) | 97.88 L/h (mean) [3] | Primarily renal, via active tubular secretion. |

| Elimination Half-Life (t₁/₂) | 30-60 minutes [1] | Short half-life necessitates multiple daily doses. |

| Free Serum Half-Life | 55 minutes (mean) [3] | Half-life of the pharmacologically active, unbound drug. |

| Time to Peak (tₘₐₓ) | 48 minutes (mean) [3] | At steady state after oral dosing. |

Detailed Experimental Protocols

The following methodologies are based on recent, rigorous clinical studies investigating phenoxymethylpenicillin pharmacokinetics.

Protocol for Steady-State Pharmacokinetics in Healthy Volunteers

This study design aimed to establish a base population pharmacokinetic (PK) model using rich data from healthy volunteers [3].

- Study Population: 10 healthy adults (mean age 42 years), with no history of penicillin allergy [3].

- Dosing Regimen: Participants took five doses of penicillin V (500 mg) at home every 6 hours on an empty stomach. The sixth dose was directly observed at the clinical facility [3].

- Blood Sampling: Following the final dose, 15 blood samples were collected via a cannula at pre-defined time points from T=-30 to T=240 minutes [3].

- Sample Processing: Blood samples were clotted for 10 minutes, centrifuged, and the resulting serum was stored at -80°C until analysis [3].

- Bioanalytical Method: Total and unbound serum concentrations were determined using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

- Pharmacokinetic Analysis: A population PK analysis was performed. Models with 1, 2, and 3 compartments were evaluated. The data were weighted by the inverse of the assay variance [3].

Protocol for a Pharmacokinetic Boosting Study with Probenecid

This randomized, crossover study investigated the impact of probenecid on this compound pharmacokinetics [4].

- Study Design: A randomized, open-label, crossover trial in healthy volunteers. Participants received six doses of penicillin-V (250 mg, 500 mg, or 750 mg, four times daily) with and without concomitant probenecid (500 mg, four times daily) [4].

- Dosing and Sampling: Participants commenced treatment 36 hours before the study visit. On the study day, an observed (6th) dose was administered, and blood samples were taken at 45 and 180 minutes post-dose [4].

- Bioanalytical Method: Total and free concentrations of both penicillin-V and probenecid were measured using LC-MS/MS.

- Outcomes and Analysis: The primary outcome was the comparison of total and free penicillin-V concentrations at the two timepoints with and without probenecid. A linked PK model was developed, and the probability of target attainment (PTA) was calculated to estimate the pharmacodynamic improvement [4].

Pharmacokinetic Pathways and Experimental Workflows

The following diagrams illustrate the core pathways and a standard experimental workflow based on the protocols.

Diagram 1: The pharmacokinetic pathway of phenoxymethylpenicillin, from oral absorption to elimination, highlighting the equilibrium between protein-bound and free drug.

Diagram 2: A standard workflow for a steady-state pharmacokinetic study in healthy volunteers, from dosing to data analysis.

Research Implications and Future Directions

The data and protocols highlight key modern research themes:

- Optimizing Access Antibiotics: As a WHO "Access" group antibiotic, optimizing this compound's use is crucial for global health. Understanding its PK allows for better dosing strategies to prolong its efficacy [3] [4].

- Pharmacokinetic Boosting: The study with probenecid demonstrates a viable method to overcome this compound's short half-life. The results showed a significant increase in both total and free penicillin-V concentrations, allowing a fourfold increase in the minimum inhibitory concentration (MIC) that can be targeted [4]. This approach could be used to address more resistant infections or even mitigate supply shortages by lowering the required this compound dose [4].

References

Introduction to Penicillin V Acylase (PVA) and Bacillus cereus

Penicillin acylases (EC 3.5.1.11) are enzymes that hydrolyze the acyl side chain of penicillins to yield 6-aminopenicillanic acid (6-APA), a crucial intermediate for manufacturing semi-synthetic antibiotics like ampicillin and amoxicillin [1]. They are classified as N-terminal nucleophile (Ntn)-hydrolases [1].

A specific strain, *Bacillus cereus* ATUAVP1846, was isolated for its ability to produce PVA [1]. Phylogenetic analysis using 16S rRNA sequencing confirmed its identity with 99.37% homology to B. cereus [1]. This strain produces an intracellular PVA enzyme [1].

Optimized Fermentation Parameters for PVA Production

Maximum PVA production from B. cereus ATUAVP1846 is achieved under specific fermentation conditions. The table below summarizes the key optimized parameters [1].

| Parameter | Optimal Condition for Maximum PVA Production |

|---|---|

| Temperature | 30°C |

| pH | 7.0 |

| Fermentation Time | 24 hours |

| Aeration | Submerged conditions, 180 rpm |

| Basal Medium | Minimal Medium |

| Carbon Source | 0.4% (w/v) Sucrose (or 0.4% Glucose in minimal medium) |

| Nitrogen Source | 0.3% (w/v) Tryptone and Ammonium Hydrogen Phosphate |

Characterization of the PVA Enzyme from B. cereus

The crude PVA enzyme from B. cereus ATUAVP1846 can be prepared by cell disruption via sonication, followed by partial purification using ammonium sulfate fractionation (30-60% saturation) [1]. The table below outlines its key biochemical characteristics [1].

| Property | Characteristic |

|---|---|

| Optimal Activity Temperature | 40°C |

| Optimal Activity pH | 6.0 |

| Substrate Specificity | Prefers ampicillin and cephalexin over penicillin V. Also shows activity on penicillin G. |

| Enzyme Activity Assay | Measured by hydrolysis of this compound; 6-APA product is estimated using p-dimethylaminobenzaldehyde (DAB). One unit (IU) produces 1 μmol 6-APA per minute. |

Experimental Protocol: PVA Activity Assay

Here is a detailed methodology for assaying PVA activity based on the search results [1]:

- Reaction Mixture: Incubate a 2% (w/v) solution of this compound (potassium salt) in 0.1 M phosphate buffer (pH 7.0) with the enzyme preparation at 40°C.

- Detection: Measure the amount of 6-APA formed using a colorimetric method with 6% (w/v) p-dimethylaminobenzaldehyde (DAB) in methanol.

- Unit Definition: One international unit (IU) of PVA activity is defined as the amount of enzyme that produces 1 μmol of 6-APA per minute under the specified assay conditions.

Industrial Context and Resistance Profile

The following diagram illustrates the core function of PVA in the production pathway of semi-synthetic β-lactam antibiotics:

Figure 1: The role of this compound Acylase in the production of semi-synthetic penicillins.

- Industrial Significance: PVA is primarily used as a biocatalyst in the industrial production of semi-synthetic penicillins [1]. Its ability to hydrolyze the amide bond while keeping the β-lactam ring intact is crucial [1].

- Antibiotic Resistance in B. cereus: Be aware that B. cereus is intrinsically resistant to β-lactam antibiotics like penicillin G and ampicillin [2]. This resistance is attributed to the production of β-lactamases (penicillinases), which degrade the antibiotic [3] [2]. This is a distinct activity from the PVA enzyme.

Research Considerations

- Enzyme Specificity: The PVA from B. cereus ATUAVP1846 shows a unique preference for ampicillin and cephalexin over its natural substrate, this compound [1]. This could be explored for specific biocatalytic applications.

- Strain Safety: When working with B. cereus strains, it is important to note that many possess toxin genes and are potential opportunistic pathogens [2]. A thorough safety assessment is recommended for any strain considered for industrial application.

References

Penicillin V susceptibility testing MIC determination

Reference Methods for MIC Determination

The gold standard for Minimum Inhibitory Concentration (MIC) determination is the broth microdilution method, as standardized by organizations like EUCAST and the International Standards Organization (ISO) [1]. The core protocol involves testing serial dilutions of an antimicrobial agent against a standardized bacterial inoculum.

For fastidious organisms like Streptococcus pneumoniae, the methodology requires specific supplements to support growth, as outlined in the table below [2] [1].

| Component / Parameter | Standard Recommendation |

|---|---|

| Broth Base | Mueller-Hinton broth [2] |

| Supplement (for fastidious organisms) | 5% lysed horse blood (or sheep blood for agar) [2] [1] |

| Inoculum Preparation | Adjust bacterial suspension to 0.5 McFarland standard, then dilute to achieve final test concentration [2] |

| Final Inoculum | Approximately 5 x 10^5 CFU/mL [2] |

| Incubation | 35°C, in ambient air or 5% CO2 (as required) for 20-24 hours [2] |

| MIC Reading | Lowest concentration that completely inhibits visible growth |

Interpretive Criteria and Susceptibility Testing

Once the MIC is determined, the result is interpreted using breakpoints set by standards organizations. The following table summarizes the MIC and disk diffusion criteria for relevant pathogens based on the Penicillin V package insert [3]. Note that This compound is not the recommended agent for meningitis or other severe infections due to its pharmacokinetics [3] [4].

| Pathogen | Method | S | I | R | MIC (mcg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Staphylococcus spp. | Disk Diffusion (mm) | ≥29 | | ≤28 | | | | MIC (mcg/mL) | | | | ≤0.12 | | ≥0.25 | | Streptococcus spp. (beta-hemolytic) | Disk Diffusion (mm) | ≥24 | | | | | | MIC (mcg/mL) | | | | ≤0.12 | | | | Streptococcus pneumoniae (non-meningitis) | MIC (mcg/mL) | ≤0.06 | 0.12 - 1 | ≥2 |

For screening purposes, a 1-μg oxacillin disk is a reliable method to detect penicillin resistance in S. pneumoniae. Isolates with zone diameters of ≤19 mm require further investigation with a quantitative MIC method, as this can indicate intermediate or resistant phenotypes [2].

Workflow for MIC Determination

The diagram below illustrates the key steps for performing a reference broth microdilution test.

Research and Advanced Applications

- Alternative Disk Methods: One study found that using a combination of methicillin (5 μg) and penicillin (6 μg) disks can accurately predict penicillin MICs for S. pneumoniae, showing a high correlation with reference MIC methods [2].

- Pharmacokinetic Boosting: Recent research explores co-administration with probenecid to optimize this compound dosing. Probenecid competitively inhibits renal tubular secretion of penicillin, significantly increasing serum concentrations and allowing a fourfold increase in MIC coverage for challenging pathogens [5].

Critical Technical Considerations

- Quality Control: Essential for reliable results. Use standard reference strains like S. pneumoniae ATCC 49619. Ensure results fall within acceptable ranges [2] [3].

- Organism-Specific Media: Fastidious bacteria require supplemented media for reliable growth, which is critical for accurate MIC results [1].

- Method-Specific Limitations: Gradient diffusion methods require strict quality control. The disk diffusion method is not recommended for Neisseria meningitidis [6].

This guide integrates established standards with current research to provide a comprehensive foundation for this compound susceptibility testing.

References

- 1. MIC Determination [eucast.org]

- 2. Determination of Penicillin MICs for Streptococcus ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Package Insert / Prescribing Information [drugs.com]

- 4. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Towards pharmacokinetic boosting of phenoxymethylpenicillin ... [pmc.ncbi.nlm.nih.gov]

- 6. Value of Etest this compound and penicillin G strips for ... [sciencedirect.com]

phenoxymethylpenicillin metabolism metabolites penicilloic acid

Metabolism and Metabolites

Phenoxymethylpenicillin (Penicillin V) is metabolized in the body to penicilloic acid [1]. This conversion involves the enzymatic hydrolysis of the beta-lactam ring, a core structural component of the penicillin molecule.

The extent of this metabolism varies significantly between different penicillins. One study found that after intramuscular administration, benzylpenicillin was relatively unstable in the body, while ampicillin was more stable and carbenicillin was very stable [1]. Furthermore, the research indicated that phenoxymethylpenicillin was particularly prone to this transformation compared to its higher homologues in the phenoxy penicillin series [1].

The resulting penicilloic acids are cleared from the body more slowly than the parent penicillins, and the liver is considered the probable site of this inactivation [1]. It is important to account for the penicilloic acid content in urine when estimating the total absorption of a penicillin, as this impacts pharmacokinetic assessments [1].

Comparative Metabolism of Penicillins

The table below summarizes the relative stability of various penicillins against metabolism to penicilloic acids, as reported in the search results.

| Penicillin | Relative Stability / Metabolic Fate | Key Context |

|---|---|---|

| Phenoxymethylpenicillin (this compound) | Particularly unstable; extensively metabolized to penicilloic acid [1] | Higher homologues in the phenoxy series were more stable [1]. |

| Benzylpenicillin (Penicillin G) | Unstable in the body; significant conversion to penicilloic acid after intramuscular administration [1] | - |

| Ampicillin | Showed some instability, but was fairly stable in the body [1] | Amoxicillin also showed instability; ampicillin was possibly the more stable of the two [1]. |

| Carbenicillin | Very stable in the body after intramuscular administration, with minimal metabolism [1] | - |

| Oxacillin | Unstable [1] | Stability increased with progressive insertion of halogen atoms in the phenyl ring [1]. |

Experimental Considerations and Pathways

While the search results do not provide detailed step-by-step protocols, they highlight crucial methodological considerations for conducting research in this area.

- Analytical Measurement: When estimating the total absorption of a penicillin, it is critical to measure the penicilloic acid content in urine in addition to the unchanged drug. Focusing solely on the parent compound can lead to a significant underestimation of total systemic exposure [1].

- Stability Factors: The structural differences between penicillins influence their stability. Increased molecular stability in the body, combined with a slower rate of renal clearance, can lead to higher and more prolonged serum concentrations of the active drug [1].

The following diagram illustrates the core metabolic pathway and the key structural change involved in the formation of penicilloic acid.

Core metabolic pathway of phenoxymethylpenicillin.

Research Implications

The metabolism of penicillins to penicilloic acids has several important implications for pharmaceutical research.

- Bioavailability Assessments: The instability of certain penicillins like phenoxymethylpenicillin means that traditional bioavailability studies that do not measure the acid metabolite are incomplete. The presence of penicilloic acid represents a significant metabolic pathway that must be quantified [1].

- Drug Design: Historical research into the relationship between penicillin structure and stability provides valuable insights for designing new beta-lactam antibiotics with improved metabolic stability [1].

References

Comprehensive Application Notes & Protocols: Penicillin V Dosing for Streptococcal Pharyngitis

Introduction and Clinical Background

Streptococcal pharyngitis (strep throat) represents a significant global health concern caused by Group A Streptococcus pyogenes (GAS), with particular prevalence among pediatric populations aged 5-15 years. This bacterial infection accounts for approximately 20-30% of pharyngitis cases in children and 5-15% in adults, presenting with characteristic symptoms including sudden onset sore throat, fever, tonsillar exudates, and anterior cervical lymphadenopathy. [1] [2] The treatment of GAS pharyngitis with antibiotics remains a critical intervention not only for symptom resolution but also for the prevention of serious suppurative complications (e.g., peritonsillar abscess, mastoiditis) and nonsuppurative sequelae, particularly acute rheumatic fever and post-streptococcal glomerulonephritis. [3] [4]

Penicillin V (phenoxymethylpenicillin) continues to be the antibiotic of choice for confirmed GAS pharyngitis according to major guidelines worldwide, including those from the Centers for Disease Control and Prevention (CDC), Infectious Diseases Society of America (IDSA), and American Heart Association (AHA). [1] [3] [2] This preference is grounded in its narrow spectrum of activity, demonstrated efficacy, favorable safety profile, and low cost. Notably, despite decades of clinical use, there has never been a report of clinical isolates of GAS developing resistance to penicillin, making it an exceptional antibiotic in an era of increasing antimicrobial resistance. [1] [4] These application notes and protocols provide researchers, scientists, and drug development professionals with comprehensive information on dosing strategies, pharmacological principles, and experimental approaches for this compound in the management of streptococcal pharyngitis.

Standard Dosing Regimens and Clinical Guidelines

Adult Dosing Recommendations

The established dosing protocols for this compound in adults with streptococcal pharyngitis follow consistent patterns across major guidelines, with complete eradication of infection requiring a 10-day treatment course regardless of the specific regimen selected. [5] [1] [2] The American Heart Association (AHA) and Infectious Diseases Society of America (IDSA) recommend 500 mg orally two to three times daily for 10 days, while alternative validated regimens include 250 mg administered four times daily for the same duration. [5] [1] This extended treatment duration is critical for ensuring complete bacterial eradication and preventing the development of serious complications such as acute rheumatic fever, even when clinical symptoms improve rapidly after initiation of therapy. [4]

Pediatric Dosing Recommendations

For the pediatric population, dosing is appropriately adjusted based on age, with the understanding that school-aged children represent the highest risk group for GAS pharyngitis. [2] The CDC and IDSA recommend for children: 250 mg administered orally two to three times daily for 10 days, while adolescents and adults may receive 250 mg four times daily or 500 mg twice daily, similarly for 10 days. [1] [2] Alternatively, the American Academy of Pediatrics (AAP) provides weight-based dosing guidance of 25-75 mg/kg/day divided into 3 or 4 doses, with a maximum daily dose not to exceed 2 grams. [5] Clinical evidence confirms that twice-daily dosing regimens demonstrate equivalent efficacy to more frequent dosing schedules in pediatric populations, potentially enhancing adherence through simplified administration. [6]

Table 1: Standard this compound Dosing Regimens for Streptococcal Pharyngitis

| Population | Dose | Frequency | Duration | Guideline Sources |

|---|---|---|---|---|

| Adults | 500 mg | 2-3 times daily | 10 days | AHA, IDSA [5] [1] |

| Adults | 250 mg | 4 times daily | 10 days | IDSA, CDC [1] [2] |

| Adolescents | 250 mg | 4 times daily or 500 mg twice daily | 10 days | IDSA, CDC [1] [2] |

| Children | 250 mg | 2-3 times daily | 10 days | IDSA, CDC [1] [2] |

| Children | 25-75 mg/kg/day | Divided 3-4 times daily | 10 days | AAP [5] |

Alternative Regimens for Penicillin-Allergic Patients

For patients with confirmed penicillin allergy, several alternative antibiotic regimens exist with documented efficacy against GAS pharyngitis. [1] [2] First-generation cephalosporins including cephalexin (20 mg/kg/dose twice daily, maximum 500 mg/dose) and cefadroxil (30 mg/kg once daily, maximum 1 g) represent appropriate options for patients without immediate-type hypersensitivity reactions to β-lactams. [1] [2] For patients with significant β-lactam allergies, macrolides such as azithromycin (12 mg/kg on day 1, then 6 mg/kg on days 2-5, maximum 500 mg/250 mg) or clarithromycin (7.5 mg/kg/dose twice daily, maximum 250 mg/dose) may be prescribed, though these should be selected with awareness of geographic variation in macrolide resistance patterns. [1] [2] Clindamycin (20 mg/kg/day divided into 3 doses, maximum 900 mg/day) represents another alternative for penicillin-allergic patients, though local resistance patterns should be considered. [2]

Table 2: Alternative Antibiotic Regimens for Penicillin-Allergic Patients

| Antibiotic | Dosing Regimen | Duration | Special Considerations |

|---|---|---|---|

| Cephalexin | 20 mg/kg/dose twice daily (max 500 mg/dose) | 10 days | Avoid in immediate-type hypersensitivity to penicillin [1] [2] |

| Cefadroxil | 30 mg/kg once daily (max 1 g) | 10 days | Avoid in immediate-type hypersensitivity to penicillin [1] [2] |

| Azithromycin | 12 mg/kg day 1 (max 500 mg), then 6 mg/kg days 2-5 (max 250 mg) | 5 days | Variable resistance patterns; not first-line [1] [2] |

| Clarithromycin | 7.5 mg/kg/dose twice daily (max 250 mg/dose) | 10 days | Variable resistance patterns; not first-line [1] [2] |

| Clindamycin | 7 mg/kg/dose three times daily (max 300 mg/dose) | 10 days | Alternative: 20 mg/kg/day divided 3 times daily [1] [2] |

Pharmacological Basis for Dosing Strategies

Pharmacokinetic Properties of this compound

This compound demonstrates several favorable pharmacokinetic properties that inform its dosing strategies for streptococcal pharyngitis. As an acid-stable penicillin derivative, it exhibits significantly improved oral bioavailability (60-70%) compared to penicillin G (<30%), making it particularly suitable for oral administration. [7] Following oral administration, peak serum concentrations typically occur within 30-60 minutes, with absorption optimized when administered in the fasting state (½ hour before or 2 hours after meals). [7] The serum half-life of this compound is approximately 30-60 minutes, necessitating multiple daily dosing to maintain therapeutic concentrations at the infection site throughout the treatment period. [7]

The distribution of this compound throughout the body is generally good, with adequate penetration into tonsillar tissue, the primary site of infection in streptococcal pharyngitis. [7] The drug is primarily eliminated through renal mechanisms, with approximately 60-90% of an administered dose excreted unchanged in urine via tubular secretion. [7] This elimination pathway becomes particularly relevant in patients with renal impairment and provides the pharmacological basis for probenecid-mediated boosting, which competitively inhibits tubular secretion and prolongs the antibiotic's serum half-life. [8]

Pharmacodynamic Principles

This compound exhibits time-dependent bactericidal activity against Group A Streptococcus, meaning that its antimicrobial efficacy correlates with the duration that drug concentrations remain above the minimum inhibitory concentration (MIC) for the pathogen (T>MIC). [7] For β-lactam antibiotics including this compound, maintaining concentrations above the MIC for at least 40-50% of the dosing interval is generally associated with optimal bactericidal effect. [7] The MIC90 (concentration required to inhibit 90% of isolates) of this compound for Streptococcus pyogenes is exceptionally low, typically ≤0.015 μg/mL, which is readily exceeded by standard dosing regimens. [5]

The postantibiotic effect (PAE) of this compound against Streptococcus pyogenes is relatively brief, lasting only 2-4 hours after drug concentrations fall below the MIC. [7] This short PAE further supports the need for frequent dosing intervals to maintain therapeutic concentrations and prevent regrowth of bacteria between doses. The bactericidal activity of this compound is optimized when concentrations remain approximately 4-5 times above the MIC for the pathogen, a target readily achievable with standard dosing regimens given the exceptional susceptibility of GAS to this antibiotic. [5]

Recent Advances and Dosing Optimization Research

Probenecid-Boosted Penicillin Therapy

Recent research has revisited the concept of pharmacokinetic boosting of this compound using probenecid, a strategy originally developed during World War II to conserve penicillin supplies. [8] A 2024 randomized crossover study demonstrated that coadministration of probenecid (500 mg four times daily) with this compound significantly increased both total and free serum this compound concentrations at 45 minutes (mean difference 4.32 mg/L, p<0.001) and 180 minutes (mean difference 2.2 mg/L, p<0.001) post-dose. [8] This enhanced exposure translates to a theoretical fourfold increase in the minimum inhibitory concentration (MIC) that can be effectively covered, potentially extending the utility of this compound against strains with elevated MICs or in infections at sites with limited drug penetration. [8]

The mechanism of action involves probenecid's competitive inhibition of organic anion transporters in the renal tubules, which are responsible for the active secretion and elimination of this compound. [8] This pharmacokinetic interaction reduces renal clearance of this compound, prolongs its half-life, and increases systemic exposure without requiring higher antibiotic doses. From a clinical perspective, this approach may offer particular value in addressing potential penicillin supply shortages, enhancing efficacy in cases with suboptimal response, or potentially shortening treatment duration in select cases, though further clinical validation is required. [8]

Dosing Frequency and Compliance Optimization

Meta-analytic evidence has substantiated the non-inferiority of twice-daily dosing compared to more frequent administration schedules for this compound in the treatment of streptococcal pharyngitis. [6] This analysis demonstrated that twice-daily penicillin regimens achieved equivalent cure rates to three or four times daily dosing, with the practical advantage of potentially enhanced adherence. [6] In contrast, once-daily penicillin dosing was associated with a statistically significant 12 percentage point reduction in cure rates (95% CI: 3-21), establishing that this dosing frequency should not be employed in clinical practice. [6]

Interestingly, the same meta-analysis revealed that once-daily amoxicillin dosing did not demonstrate similar efficacy reductions, suggesting potential differences in the pharmacodynamics of these closely related antibiotics. [6] This finding has prompted investigation into whether simplified amoxicillin regimens might offer adherence advantages without compromising efficacy, though this compound remains the recommended first-line agent due to its narrower spectrum of activity. [1] [6] The accumulated evidence supporting twice-daily dosing represents an important evolution in prescribing practices that balances pharmacological optimization with practical adherence considerations.

Experimental Protocols and Methodologies

Pharmacokinetic Study Protocol

Objective: To characterize the single and multiple-dose pharmacokinetics of this compound in healthy volunteers and patients with streptococcal pharyngitis.

Study Design: Randomized, open-label, crossover trial evaluating this compound administered at different dose levels (250 mg, 500 mg, 750 mg) with and without probenecid boosting. [8]

Methodology:

- Participants receive six doses of assigned this compound regimen over 36 hours prior to pharmacokinetic assessment

- Administer observed dose (time 0) under fasting conditions

- Collect blood samples at predetermined intervals (e.g., 45, 180 minutes post-dose based on published protocols) [8]

- Allow samples to clot for 30 minutes, then centrifuge at 3000g for 5 minutes

- Immediately aliquot serum and store at -80°C pending analysis

Analytical Method:

- Employ high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) for drug quantification

- Determine both total and free (unbound) drug concentrations using ultra-filtration (30 kDa molecular weight cut-off) prior to analysis

- Validate assay according to FDA and EMA guidelines with limit of quantification of 0.01 mg/L for both this compound and probenecid [8]

Data Analysis:

- Develop population pharmacokinetic model to characterize absorption and elimination parameters

- Calculate area under the curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2)

- Determine renal clearance and protein binding characteristics

- Model probability of target attainment (PTA) based on established pharmacodynamic targets

Antimicrobial Efficacy Assessment Protocol

Objective: To evaluate the bactericidal activity and time-kill kinetics of this compound against clinical isolates of Streptococcus pyogenes.

Inoculum Preparation:

- Culture reference strains and clinical isolates of Streptococcus pyogenes in Mueller-Hinton broth supplemented with 5% defibrinated sheep blood

- Adjust turbidity to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL)

- Dilute to achieve final inoculum density of 5×10^5 CFU/mL in test tubes

Time-Kill Assay Methodology:

- Expose bacterial suspensions to this compound concentrations ranging from 0.25× to 4× MIC

- Include growth controls (no antibiotic) and method controls

- Sample bacterial suspensions at 0, 2, 4, 6, 8, and 24 hours post-exposure

- Serially dilute samples in sterile saline and plate on blood agar plates

- Incubate plates for 24-48 hours at 35°C in 5% CO2

- Enumerate colonies and calculate CFU/mL at each time point

Data Analysis:

- Define bactericidal activity as ≥3 log10 reduction (99.9% killing) from initial inoculum

- Determine time to achieve bactericidal activity for each concentration

- Calculate area under the bacterial killing curve (AUBKC)

- Assess presence and duration of postantibiotic effect (PAE) after drug removal

Figure 1: Integrated Workflow for this compound Pharmacokinetic and Pharmacodynamic Study Design

Clinical Implementation and Diagnostic Considerations

Diagnostic Algorithm and Patient Selection

Accurate diagnosis represents the fundamental prerequisite for appropriate this compound therapy, as indiscriminate antibiotic use for viral pharyngitis contributes to antimicrobial resistance and unnecessary healthcare costs. [1] [3] [2] Clinical decision rules such as the modified Centor score provide evidence-based frameworks for determining the need for diagnostic testing and empiric therapy. [3] [2] This validated scoring system incorporates five clinical elements: history of fever, tonsillar exudates, tender anterior cervical lymphadenopathy, absence of cough, and age between 3-14 years (1 point) or 15-44 years (0 points). [3] Patients scoring 0-1 points are considered low risk and require no testing or antibiotics, those scoring 2-3 points should receive diagnostic testing, while patients with 4-5 points may be considered for empiric antibiotic therapy or testing. [3]

Rapid antigen detection tests (RADT) offer high specificity (>95%) for GAS pharyngitis, allowing for immediate diagnosis and targeted treatment during the clinical encounter. [1] [3] While sensitivity varies among commercial kits, newer optical immunoassays and chemiluminescent DNA probes demonstrate sensitivity exceeding 90-95%. [3] The Infectious Diseases Society of America (IDSA) recommends that negative RADT results in children should be confirmed with throat culture due to the higher risk of acute rheumatic fever in this population, though this may not be necessary in adults. [1] [3] This stratified diagnostic approach optimizes the use of this compound therapy while minimizing unnecessary antibiotic exposure.

Figure 2: Clinical Decision Algorithm for Diagnosis and Treatment of Streptococcal Pharyngitis

Antibiotic Stewardship Considerations

Judicious application of this compound therapy for streptococcal pharyngitis requires careful consideration of several stewardship principles to optimize outcomes while minimizing collateral damage. [1] [2] [4] First, antibiotics should be reserved for patients with confirmed GAS pharyngitis by RADT or culture, as clinical diagnosis alone is insufficiently accurate. [2] Second, the recommended 10-day treatment course should be completed even after symptom resolution to ensure complete eradication and prevent rheumatic fever, though data suggests this complication may be prevented even when treatment is initiated up to 9 days after symptom onset. [4] Third, routine testing or treatment of asymptomatic contacts is not recommended, except in specific outbreak situations or for patients with history of rheumatic fever. [1]

The selection of this compound over broader-spectrum alternatives represents an important stewardship decision in itself, as its narrow spectrum specifically targets Streptococcus pyogenes without disrupting normal gastrointestinal flora to the extent of broader-spectrum agents. [1] [4] This targeted approach minimizes the risk of Clostridium difficile infection and selection for resistance in commensal bacteria. Additionally, healthcare providers should recognize that approximately 10-15% of patients may experience treatment failure or relapse, often due to non-adherence, β-lactamase producing commensal flora, or GAS carriage, rather than antibiotic resistance. [2] In these cases, a second course of this compound remains appropriate rather than automatically escalating to broader-spectrum agents.

Conclusion

This compound remains the gold standard therapy for streptococcal pharyngitis nearly eight decades after its initial introduction, a remarkable testament to its enduring efficacy, safety, and targeted antimicrobial activity. The standard 10-day treatment course using twice-daily or more frequent dosing achieves consistent clinical and bacteriological cure while preventing serious nonsuppurative sequelae such as acute rheumatic fever. [5] [1] [2] Recent research into pharmacokinetic boosting with probenecid offers promising avenues for optimizing drug exposure, potentially extending the utility of this classic antibiotic in an era of increasing antimicrobial resistance and supply chain limitations. [8]

For researchers and drug development professionals, future directions include further exploration of optimized dosing strategies, formal evaluation of probenecid-boosted regimens in clinical practice, and potential development of fixed-dose combination products. Additionally, ongoing surveillance of treatment failures should be contextualized with adherence assessment and differentiation between true treatment failure versus GAS carriage with intercurrent viral illness. [4] The continued effectiveness of this compound against Streptococcus pyogenes serves as a powerful reminder of the value of narrow-spectrum therapy when deployed according to evidence-based diagnostic and treatment algorithms.

References

- 1. Clinical Guidance for Group A Streptococcal Pharyngitis [cdc.gov]

- 2. Streptococcal Pharyngitis - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Diagnosis and Treatment of Streptococcal | AAFP Pharyngitis [aafp.org]

- 4. : Do’s and Don’ts | Pediatric Health Providers Streptococcal Pharyngitis [rwjbh.org]

- 5. Potassium Penicillin + Max V ... - Drugs.com Dosage Guide Dose [drugs.com]

- 6. The impact of dosing frequency on the efficacy of 10-day ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Antibacterial ... [pmc.ncbi.nlm.nih.gov]

- 8. Towards pharmacokinetic boosting of phenoxymethylpenicillin ... [pmc.ncbi.nlm.nih.gov]

phenoxymethylpenicillin prophylaxis bacterial endocarditis

Clinical Context and Guidelines

Infective endocarditis (IE) prophylaxis has been significantly restricted over the past two decades. Current guidelines from the American Heart Association (AHA) and the European Society of Cardiology (ESC) recommend prophylaxis only for patients with the highest risk of adverse outcomes from IE undergoing specific high-risk dental procedures [1] [2] [3].

High-risk cardiac conditions include [2] [3]:

- Prosthetic cardiac valves, including transcatheter valves.

- A history of previous infective endocarditis.

- Certain congenital heart diseases (e.g., unrepaired cyanotic CHD, repairs with prosthetic material within the first 6 months).

- Cardiac transplant recipients who develop cardiac valvulopathy.

Prophylaxis is recommended for dental procedures that involve manipulation of the gingival tissue or the periapical region of teeth, or perforation of the oral mucosa [3]. It is not recommended for procedures involving the gastrointestinal or genitourinary tract [3].

Standard Prophylactic Regimens vs. Penicillin-V

The following table summarizes the standard antibiotic regimens for IE prophylaxis during dental procedures, as per major societal guidelines. Note that amoxicillin is the preferred agent.

| Situation | Agent | Single Dose for Adults | Single Dose for Children | Administration Timing |

|---|---|---|---|---|

| Standard Oral Prophylaxis | Amoxicillin | 2 g | 50 mg/kg (max. 2 g) | 30-60 minutes before procedure [2] [3] |

| Unable to take oral medication | Ampicillin or Cefazolin or Ceftriaxone | 2 g IM/IV or 1 g IM/IV | 50 mg/kg IM/IV | 30-60 minutes before procedure [2] [3] |

| Penicillin Allergy (Oral) | Clindamycin or Cephalexin* or Azithromycin/Clarithromycin | 600 mg or 2 g or 500 mg | 20 mg/kg or 50 mg/kg or 15 mg/kg | 30-60 minutes before procedure [2] [3] |

| Penicillin Allergy (IV/IM) | Clindamycin or Cefazolin* | 600 mg IM/IV | 20 mg/kg IM/IV | 30-60 minutes before procedure [2] [3] |

*Cephalosporins should not be used in patients with a history of anaphylaxis, angioedema, or urticaria with penicillins.

While phenoxymethylpenicillin has excellent activity against viridans group streptococci, amoxicillin is preferred for prophylaxis due to its superior gastrointestinal absorption, which provides higher and more sustained serum levels [3].

Phenoxymethylpenicillin Pharmacokinetic Profile

For research and development purposes, understanding the pharmacokinetic (PK) profile of penicillin-V is essential. The following table summarizes key parameters derived from recent studies in healthy volunteers.

| Pharmacokinetic Parameter | Value (Mean ± SD) | Notes |

|---|---|---|

| Dosage Form | Oral tablet | Relatively stable to gastric acid [4]. |

| Bioavailability | High (exact % not quantified in sources) | - |

| Time to Max Concentration (t~max~) | 48 ± 18 minutes [4] | - |

| Max Serum Concentration (C~max~) | 5.7 ± 2.3 mg/L (500 mg dose) [4] | - |

| Area Under Curve (AUC) | 7.8 ± 2.5 mg*h/L (500 mg dose at steady state) [4] | - |

| Serum Half-Life (t~1/2~) | 41 ± 13 minutes (total drug); 55 ± 10 minutes (free drug) [4] | Short half-life supports multi-daily dosing. |

| Plasma Protein Binding | ~77% (Free fraction: 23% ± 4%) [4] | Linear association across concentrations (r²=0.89). |

| Clearance (CL) | 97.88 ± 26.60 L/h [4] | - |

| Volume of Distribution (V) | 46.39 ± 31.02 L [4] | - |

Experimental Protocol: Pharmacokinetic Boosting with Probenecid

Recent research explores pharmacokinetic boosting of penicillin-V using probenecid to optimize dosing and combat antimicrobial resistance. The following workflow and protocol detail this innovative approach.

Detailed Methodology [5]:

- Ethical Approval & Registration: The study should be approved by a relevant ethics committee and registered with a clinical trials registry (e.g., ClinicalTrials.gov).

- Study Design: Randomized, open-label, crossover trial in healthy volunteers.

- Participants: Healthy adults (>18 years) with normal renal function (eGFR >90 mL/min/1.73m²) and no history of penicillin or probenecid allergy.

- Intervention:

- Participants are randomized to a penicillin-V dosing group (e.g., 250 mg, 500 mg, or 750 mg).

- In the first phase, they receive either penicillin-V alone or penicillin-V with probenecid (500 mg).

- After a washout period (≥7 days), they cross over to the other arm.

- Dosing Protocol:

- Participants take 5 doses at home every 6 hours, fasting 1 hour before or 2 hours after each dose.

- The 6th dose is directly observed in the clinic after an overnight fast (Time 0).

- Blood Sampling: Serial blood samples are collected via an indwelling cannula. A minimal sampling strategy at 45 and 180 minutes post-dose can be used, with more frequent sampling for rich PK profiles.

- Sample Processing: Samples are allowed to clot, centrifuged, and serum is aliquoted and frozen at -80°C until analysis.

- Bioanalytical Method:

- Ultrafiltration: Use a 30-kDa molecular weight cut-off device to separate free (unbound) drug for concentration determination [4] [5].

- LC-MS/MS Analysis: Quantify total and free concentrations of both penicillin-V and probenecid using a validated high-performance liquid chromatography with tandem mass spectrometry method. This offers high sensitivity and specificity [4] [5].

- Key Outcomes:

- Primary: Total and free penicillin-V concentrations at specified times with vs. without probenecid.

- Secondary: Development of a population PK model, Probability of Target Attainment (PTA) analysis, and assessment of adverse events.

Research Implications and Data

The application of the protocol above yielded significant quantitative data supporting the boosting strategy.

Impact of Probenecid on Penicillin-V Concentrations [5]: The following table shows the mean difference (95% CI) in serum concentrations when penicillin-V is administered with probenecid compared to alone.

| Time Post-Dose | Total Penicillin-V (mg/L) | Free Penicillin-V (mg/L) |

|---|---|---|

| 45 minutes | 4.32 (3.20 - 5.32), p < 0.001 | 1.15 (0.88 - 1.42), p < 0.001 |

| 180 minutes | 2.2 (1.58 - 3.25), p < 0.001 | 0.5 (0.35 - 0.76), p < 0.001 |

Pharmacodynamic Implications [5]:

- Probability of Target Attainment (PTA): The increase in free drug concentration-time profile with probenecid allows for a fourfold increase in the minimum inhibitory concentration (MIC) that can be effectively covered. For example, a penicillin-V regimen that achieves a PTA of 100% for a pathogen with an MIC of 0.125 mg/L alone may maintain that high PTA for a pathogen with an MIC of 0.5 mg/L when boosted with probenecid.

- Safety: The combination of penicillin-V and probenecid was reported to be safe and well-tolerated in healthy volunteers.

Conclusion and Future Directions

While phenoxymethylpenicillin is not currently the standard of care for endocarditis prophylaxis, it remains a critical narrow-spectrum agent. Recent research provides a modern, high-resolution PK profile and demonstrates the feasibility of pharmacokinetic boosting with probenecid.

For drug development professionals, these findings open several promising avenues:

- Optimizing Prophylaxis: Boosting could be explored for highest-risk patients where enhanced coverage is desired, potentially using lower doses of penicillin-V to achieve target exposures.

- Addressing Resistance: This strategy can extend the lifespan of penicillin-V against pathogens with rising MICs, aligning with WHO AWaRe classification goals [5].

- Supply Shortages: Boosting could be a strategy to stretch penicillin-V supplies during shortages without compromising efficacy.

Further clinical trials in patient populations are needed to translate these pharmacological insights into new clinical protocols for infection prevention and treatment.

References

- 1. Infective Endocarditis Clinical Practice Guideline | American Dental Association [ada.org]

- 2. How to achieve infective endocarditis prophylaxis [escardio.org]

- 3. Antibiotic Prophylactic Regimens for Endocarditis: Guidelines, Dental Procedures, Respiratory Tract, Infected Skin, Skin Structures, or Musculoskeletal Tissue Procedures [emedicine.medscape.com]

- 4. Exploring the Pharmacokinetics of Phenoxymethylpenicillin ... [pmc.ncbi.nlm.nih.gov]

- 5. Towards pharmacokinetic boosting of ... - Nature [nature.com]

Comprehensive Application Note: HPLC-MS/MS Quantification of Penicillin V in Biological Matrices

Then, I will now begin writing the main body of the application note.

Introduction and Regulatory Context

Penicillin V (phenoxymethylpenicillin) is a widely used β-lactam antibiotic belonging to the penicillin class, valued for its activity against Gram-positive bacteria and its role in treating various infectious diseases. As with other antibiotics used in food-producing animals and human medicine, regulatory monitoring of penicillin residues is essential to ensure food safety and appropriate therapeutic use. The European Union has established strict Maximum Residue Limits (MRLs) for penicillin antibiotics through Commission Regulation (EU) No. 37/2010, setting the tolerance level for this compound in milk at 4 μg·kg⁻¹ [1]. Similarly, regulatory agencies worldwide have implemented rigorous monitoring requirements for penicillin residues in animal-derived foods and therapeutic formulations.

The chemical instability of β-lactam antibiotics, including this compound, presents unique challenges for analytical method development. These compounds can degrade rapidly in solution, necessitating robust and straightforward determination methods [1]. Liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the technique of choice for penicillin quantification due to its exceptional sensitivity, specificity, and ability to provide confirmatory analysis. This application note provides detailed protocols for the HPLC-MS/MS quantification of this compound, incorporating experimental data and method validation parameters to support researchers in implementing this technique in various laboratory settings.

The need for reliable quantification methods extends beyond food safety to include therapeutic drug monitoring (TDM) in clinical settings, particularly for optimizing dosing regimens in critically ill patients or those with variable pharmacokinetics [2]. As regulatory requirements continue to evolve toward stricter controls and lower detection limits, the development of robust HPLC-MS/MS methods remains an essential focus for analytical scientists working in pharmaceutical development, food safety, and clinical diagnostics.

HPLC-MS/MS Method Principles

Liquid chromatography coupled with tandem mass spectrometry represents a powerful analytical technique that combines the superior separation capabilities of HPLC with the exceptional detection sensitivity and specificity of MS/MS. The fundamental principle of this technique involves the separation of analytes in a mixture by liquid chromatography followed by ionization and mass-based detection in the mass spectrometer. For penicillin analysis, the reverse-phase chromatography mode is typically employed, where analytes are separated based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase. The separation mechanism relies on the differential partitioning of analytes between the mobile and stationary phases, with more hydrophobic compounds retaining longer on the column.

The mass spectrometry component provides an additional dimension of separation based on mass-to-charge ratio (m/z), followed by fragmentation of selected precursor ions to generate product ions for detection. The triple quadrupole mass spectrometers commonly used in MS/MS applications employ three sequential quadrupole mass analyzers: the first quadrupole (Q1) selects the precursor ion of interest, the second quadrupole (Q2) functions as a collision cell where selected ions are fragmented through collision-induced dissociation (CID) with an inert gas, and the third quadrupole (Q3) selects specific product ions for detection. This multiple reaction monitoring (MRM) mode significantly enhances method specificity by monitoring specific transitions from precursor to product ions, effectively filtering out chemical noise from complex matrices.

The superiority of HPLC-MS/MS for penicillin quantification lies in its exceptional sensitivity (capable of detecting residues at concentrations well below regulatory limits), high specificity (enabling unambiguous identification even in complex biological matrices), and rapid analysis time (facilitating high-throughput applications). Furthermore, the technique provides structural confirmation through multiple reaction monitoring transitions, which is particularly valuable for regulatory compliance and method validation according to international standards such as the European Commission Decision 2002/657/EC [3]. When compared to alternative detection methods such as ultraviolet (UV) or diode array detection (DAD), MS/MS detection offers significantly lower detection limits and superior confirmatory power, making it the preferred technique for penicillin quantification at trace levels.

Sample Preparation Protocols

Solid-Phase Extraction (SPE) for Milk Powder and Infant Formulas

Effective sample preparation is critical for reliable this compound quantification, particularly in complex matrices such as milk powder and infant formulas. Molecularly Imprinted Polymers (MIPs) have emerged as highly selective sorbents for solid-phase extraction of penicillins, offering significant advantages over conventional SPE materials in terms of selectivity and clean-up efficiency [1]. The molecular imprinting technology creates synthetic polymers with specific recognition sites complementary to the target analyte in shape, size, and functional groups, resulting in exceptional selectivity during the extraction process.

The MIP-SPE procedure for this compound involves the following steps:

- Sample Reconstitution: Reconstitute 1 g of milk powder or infant formula in 10 mL of ultrapure water with thorough mixing.

- Sample Loading: Load the reconstituted sample onto the MIP-SPE cartridge (pre-conditioned with 3 mL methanol followed by 3 mL water) at a flow rate of 1-2 mL/min.

- Washing: Remove interfering matrix components by washing with 3 mL of water followed by 3 mL of 30% methanol in water.

- Elution: Elute the retained this compound using 3 mL of methanol containing 1% acetic acid.

- Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

- Reconstitution: Reconstitute the dry residue in 1 mL of mobile phase initial conditions (90% aqueous, 10% organic) for HPLC-MS/MS analysis.

The MIP-SPE approach demonstrates excellent recoveries for this compound (>85%) with effective removal of matrix interferences, enabling accurate quantification at concentrations near the regulatory limits [1]. The reusability of MIP sorbents (typically 10-15 extractions without significant performance deterioration) provides an additional economic advantage for high-throughput laboratories.

Protein Precipitation and SPE for Serum Samples

For therapeutic drug monitoring applications involving human serum or plasma, a combination of protein precipitation and solid-phase extraction provides effective sample clean-up. The following protocol has been validated for this compound quantification in serum:

- Protein Precipitation: Mix 100 μL of serum with 200 μL of acetonitrile:methanol (1:1) containing internal standard (e.g., caffeine at 50 mg/L). Vortex for 10 seconds and centrifuge at 8000 × g for 3 minutes.

- Dilution: Transfer 100 μL of the supernatant and dilute with 600 μL of water (1:6 dilution) followed by vortex mixing for 10 seconds.

- SPE Clean-up: Load the diluted supernatant onto a C18 SPE cartridge (pre-conditioned with 3 mL methanol followed by 3 mL water).

- Washing and Elution: Wash with 3 mL of 5% methanol in water, then elute this compound with 2 mL of 80% methanol in water containing 0.1% formic acid.

- Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 μL of mobile phase initial conditions for analysis [2].

This method provides absolute recoveries exceeding 95% for this compound in serum matrix, with effective removal of proteins and other endogenous interferents. The inclusion of a stable isotope-labeled internal standard for this compound (when available) further enhances quantification accuracy by correcting for extraction efficiency variations and matrix effects.

Liquid-Liquid Extraction for Tissue Samples

For complex matrices such as fish tissue or animal muscles, a liquid-liquid extraction followed by SPE clean-up provides effective sample preparation:

- Homogenization: Homogenize 2 g of tissue sample with 8 mL of acetonitrile:water (4:1, v/v) using a high-speed blender for 2 minutes.

- Centrifugation: Centrifuge the homogenate at 4000 × g for 10 minutes at 4°C.

- Partitioning: Transfer the supernatant to a separation funnel, add 10 mL of ethyl acetate, and shake vigorously for 2 minutes. Allow phases to separate and collect the organic layer.

- Evaporation: Evaporate the organic extract to dryness under nitrogen at 40°C.

- Reconstitution and Clean-up: Reconstitute the residue in 2 mL of phosphate buffer (pH 7.0) and proceed with SPE clean-up as described for milk samples [3].

This method has been successfully applied to gilthead seabream tissue and other animal tissues, providing comprehensive validation according to European Commission Decision 2002/657/EC [3].

Table 1: Comparison of Sample Preparation Methods for Different Matrices

| Matrix | Extraction Technique | Recovery (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Milk Powder | MIP-SPE | 85-95 | High selectivity, reusable sorbents | Specialized sorbent required |

| Infant Formula | MIP-SPE | 85-92 | Excellent clean-up, low matrix effects | Method optimization needed |

| Human Serum | Protein Precipitation + SPE | 95-104 | Rapid, suitable for clinical TDM | Moderate sample throughput |

| Fish Tissue | Liquid-Liquid Extraction + SPE | 90-98 | Comprehensive matrix removal | Multi-step, time-consuming |

| Animal Muscles | Liquid-Liquid Extraction + SPE | 88-95 | Wide applicability to tissue matrices | Requires significant optimization |

Chromatographic and MS/MS Conditions

HPLC Separation Parameters

Optimal chromatographic separation is fundamental for reliable this compound quantification, providing separation from matrix interferences and other related penicillins. The following conditions have demonstrated excellent performance for this compound separation:

Column: Synergi 4 μm MAX-RP 80Å (100 × 2.0 mm) or equivalent polar-embedded C18 column [1]. Mobile Phase A: 0.1-0.2% formic acid in water [1] [2]. Mobile Phase B: 0.1-0.2% formic acid in acetonitrile [1] [2]. Gradient Program:

- Initial: 10% B

- 0-2 min: 10% B (isocratic)

- 2-16 min: 10-90% B (linear gradient)

- 16-19 min: 90% B (isocratic)

- 19-22 min: 90-10% B (linear gradient)

- 22-26 min: 10% B (re-equilibration) Flow Rate: 0.3 mL/min [1] Injection Volume: 10-20 μL Column Temperature: 30-40°C

The use of acidified mobile phases enhances ionization efficiency in positive ESI mode and improves peak shape for penicillins. The polar-embedded stationary phase provides superior retention for hydrophilic penicillins compared to conventional C18 columns, while the shallow gradient enables effective separation of this compound from other β-lactams and matrix components. Under these conditions, this compound typically elutes at approximately 14.9 minutes [1], sufficiently resolved from potential interferents.

Mass Spectrometry Detection

Tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for this compound quantification at regulatory limits. The following MS parameters have been optimized for this compound detection:

Ionization Mode: Electrospray Ionization (ESI) positive mode [1] Ion Source Parameters:

- Ion Spray Voltage: 5500 V

- Source Temperature: 500°C

- Nebulizer Gas (GS1): 50 psi

- Heater Gas (GS2): 60 psi

- Curtain Gas: 35 psi MRM Transitions:

- Quantifier: 351.1 → 160.0 (Collision Energy: 13 V)

- Qualifier: 351.1 → 114.0 (Collision Energy: 25 V) [1]

The precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 351.1, while the product ions at m/z 160.0 and 114.0 correspond to characteristic fragments of the penicillin structure. The quantifier transition (351.1→160.0) is used for quantification due to its higher intensity and stability, while the qualifier transition (351.1→114.0) provides confirmatory identification with an intensity ratio relative to the quantifier transition that should remain constant (±20%) for positive identification [1].

Table 2: Optimized MRM Parameters for this compound and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|

| This compound | 351.1 | 160.0 (quantifier), 114.0 (qualifier) | 13, 25 | 14.9 |

| Penicillin G | 335.1 | 160.0, 176.0 | 15, 12 | 13.8 |

| Ampicillin | 350.1 | 106.0, 160.0 | 20, 15 | 2.5 |

| Amoxicillin | 366.1 | 114.0, 208.0 | 25, 13 | 2.1 |

| Oxacillin | 402.1 | 243.0, 160.0 | 15, 20 | 14.2 |

| Cloxacillin | 436.1 | 277.0, 160.0 | 15, 20 | 15.3 |

Method Validation and Performance

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The HPLC-MS/MS method for this compound quantification has been extensively validated according to international guidelines, including the European Commission Decision 2002/657/EC [3]. The validation parameters establish the reliability, accuracy, and precision of the method for regulatory testing and clinical monitoring.

Specificity: The method demonstrates excellent specificity with no interfering peaks at the retention time of this compound in blank samples from various matrices (milk, serum, tissue). The use of two MRM transitions with consistent intensity ratios provides confirmatory identification, exceeding the minimum identification points required by 2002/657/EC [1] [3].